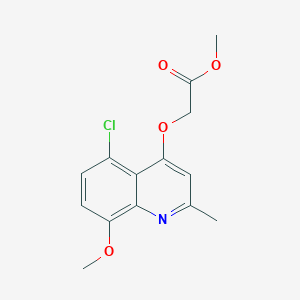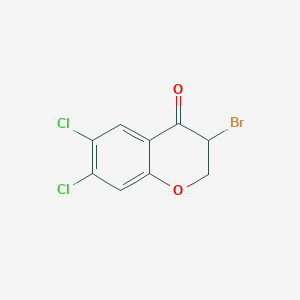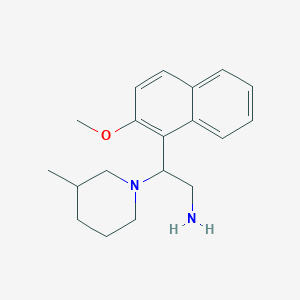
2,8-Diphenyl-1H-purin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Diphenyl-1H-purin-6(7H)-one is a purine derivative characterized by the presence of two phenyl groups attached to the purine ring. Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids and various metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diphenyl-1H-purin-6(7H)-one typically involves the condensation of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Starting from substituted anilines and aldehydes, followed by cyclization to form the purine ring.
Reaction Conditions: These reactions often require acidic or basic conditions, elevated temperatures, and specific catalysts to facilitate the formation of the purine ring.
Industrial Production Methods
Industrial production methods for purine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Diphenyl-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings or the purine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,8-Diphenyl-1H-purin-6(7H)-one involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to active sites of enzymes involved in purine metabolism.
Signal Transduction: Modulating signaling pathways related to cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diphenyl-1H-purin-8(9H)-one: Another purine derivative with phenyl groups at different positions.
8-Phenyl-1H-purin-6(7H)-one: A simpler derivative with a single phenyl group.
Uniqueness
2,8-Diphenyl-1H-purin-6(7H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Eigenschaften
CAS-Nummer |
54013-62-6 |
|---|---|
Molekularformel |
C17H12N4O |
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
2,8-diphenyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C17H12N4O/c22-17-13-16(19-14(18-13)11-7-3-1-4-8-11)20-15(21-17)12-9-5-2-6-10-12/h1-10H,(H2,18,19,20,21,22) |
InChI-Schlüssel |
CJZDCVXQBHZZSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC(=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one](/img/structure/B11836376.png)
![(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11836383.png)

![1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-](/img/structure/B11836391.png)



![Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate](/img/structure/B11836434.png)

![N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide](/img/structure/B11836449.png)
![Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11836456.png)
![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)

